GY1-22

Description

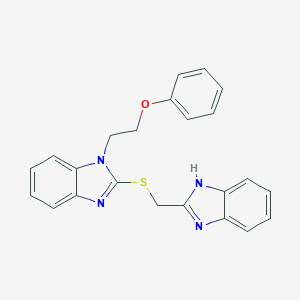

Structure

3D Structure

Propriétés

Formule moléculaire |

C23H20N4OS |

|---|---|

Poids moléculaire |

400.5g/mol |

Nom IUPAC |

2-(1H-benzimidazol-2-ylmethylsulfanyl)-1-(2-phenoxyethyl)benzimidazole |

InChI |

InChI=1S/C23H20N4OS/c1-2-8-17(9-3-1)28-15-14-27-21-13-7-6-12-20(21)26-23(27)29-16-22-24-18-10-4-5-11-19(18)25-22/h1-13H,14-16H2,(H,24,25) |

Clé InChI |

SAJTUGXPTDYULN-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2SCC4=NC5=CC=CC=C5N4 |

SMILES canonique |

C1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2SCC4=NC5=CC=CC=C5N4 |

Origine du produit |

United States |

Foundational & Exploratory

The Molecular Mechanism of GY1-22: A Novel Inhibitor of the DNAJA1-mutant p53 Interaction

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

GY1-22 is a novel small molecule inhibitor that selectively targets the protein-protein interaction between the DnaJ homolog subfamily A member 1 (DNAJA1) chaperone and gain-of-function mutant p53 (mutp53), a key driver in various human cancers. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular target, downstream signaling effects, and the experimental evidence supporting its therapeutic potential. This guide is intended for researchers, scientists, and drug development professionals interested in the targeted degradation of mutant p53.

Introduction

The tumor suppressor protein p53 is the most frequently mutated gene in human cancers. A significant portion of these are missense mutations that not only lead to a loss of wild-type p53's tumor-suppressive functions but also confer new oncogenic properties, a phenomenon known as gain-of-function (GOF).[1] The accumulation of these mutp53 proteins is a critical factor in tumor progression. The molecular chaperone DNAJA1 has been identified as a crucial factor in stabilizing mutp53, thereby preventing its degradation and promoting its oncogenic activities.[1][2][3]

This compound was identified through an in silico screening of a drug-like library as a promising small molecule that disrupts the DNAJA1-mutp53 interaction.[1][2] This guide will delve into the intricate mechanism by which this compound exerts its anti-cancer effects, presenting key experimental data and methodologies.

Mechanism of Action of this compound

The primary mechanism of action of this compound is the disruption of the stabilizing interaction between DNAJA1 and mutant p53, specifically the R175H mutant.[2][4][5] this compound binds to a druggable pocket at the interface of the DNAJA1-mutp53R175H complex.[2][4][5] This binding event initiates a cascade of downstream effects culminating in the degradation of mutp53 and the inhibition of cancer cell growth.

Direct Targeting of the DNAJA1-mutp53 Interaction

This compound was designed to specifically fit into a binding pocket formed at the interface of DNAJA1 and mutp53R175H. This interaction pocket is located within the glycine/phenylalanine-rich region of DNAJA1.[1][2] The binding of this compound to this site competitively inhibits the association of DNAJA1 with mutp53.[2] This disruption is selective, as this compound does not affect the interaction of DNAJA1 with other proteins, such as Antaxin-3.[2]

Induction of Mutant p53 Degradation

By preventing the stabilizing effect of DNAJA1, this compound exposes mutp53 to the cellular degradation machinery. The dissociation of the DNAJA1-mutp53 complex leads to the ubiquitination and subsequent proteasomal degradation of mutp53.[2] This is evidenced by the dose-dependent reduction of mutp53 protein levels in cancer cells treated with this compound.[2][4][5]

Downstream Signaling Pathways

The degradation of mutp53 triggers significant changes in downstream signaling pathways that are crucial for cancer cell proliferation and survival. Treatment with this compound leads to:

-

Suppression of Cyclin D1 Expression: Cyclin D1 is a key regulator of the cell cycle, and its overexpression is common in cancer. Mutant p53 can promote the expression of Cyclin D1. By depleting mutp53, this compound leads to a reduction in Cyclin D1 levels, contributing to cell cycle arrest.[1][2][5]

-

Induction of Waf1p21 (p21) Expression: p21 is a cyclin-dependent kinase inhibitor that is a downstream target of wild-type p53 and plays a critical role in cell cycle arrest. The degradation of mutp53 can lead to the upregulation of p21 expression, further halting cell cycle progression.[1][2][5]

The overall signaling pathway is depicted in the following diagram:

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound's activity from in vitro and in vivo studies.

Table 1: In Vitro Activity of this compound

| Parameter | Cell Line | Value | Reference |

| IC50 (Cell Growth Inhibition) | P03 (mutp53-driven pancreatic cancer) | 28 µM | [5] |

Table 2: In Vivo Data for this compound

| Parameter | Animal Model | Dosage | Effect | Reference |

| Tumor Growth Inhibition | C57BL/6J mice with P03 cell xenografts | 1 mg/kg (i.p. daily for 2 weeks) | Significant inhibition of tumor growth | [5] |

| Acute Toxicity (LD50) | Rats | 1240 mg/kg | - | [5] |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.

Western Blot Analysis

Objective: To determine the effect of this compound on the protein levels of mutp53, Cyclin D1, and p21.

Experimental Workflow:

Protocol:

-

Cell Culture and Treatment: Mouse pancreatic cancer P03 cells or human colon cancer LS123 cells are cultured in appropriate media. Cells are treated with varying concentrations of this compound (e.g., 0, 1, 10, 25, and 50 µM) for 24 hours. A DMSO-treated group serves as the vehicle control.[2][5]

-

Cell Lysis: After treatment, cells are washed with PBS and lysed on ice for 30 minutes using a lysis buffer containing 1% PMSF, 1% protease inhibitor cocktail, and 1% phosphatase inhibitor cocktails.[2]

-

Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA assay.[2]

-

SDS-PAGE and Transfer: 20 µg of protein from each sample is loaded onto an SDS-PAGE gel for electrophoresis. The separated proteins are then transferred to a PVDF membrane.[2]

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding. It is then incubated with primary antibodies specific for mutp53, Cyclin D1, p21, and a loading control (e.g., β-actin). Following primary antibody incubation, the membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The band intensities are quantified using densitometry software and normalized to the loading control.

Cell Viability Assay

Objective: To determine the effect of this compound on the viability and proliferation of cancer cells.

Experimental Workflow:

Protocol:

-

Cell Seeding: P03 pancreatic cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with a serial dilution of this compound (e.g., 0, 25, 50, 75, and 100 µM) for 24 hours.[5]

-

Viability Reagent Addition: A cell viability reagent, such as one based on the reduction of a tetrazolium salt (e.g., MTS) or the quantification of ATP (e.g., CellTiter-Glo®), is added to each well.

-

Incubation: The plates are incubated for a period specified by the manufacturer to allow for the conversion of the substrate into a detectable product.

-

Signal Detection: The absorbance (for colorimetric assays) or luminescence (for ATP-based assays) is measured using a microplate reader.

-

Data Analysis: The results are normalized to the vehicle-treated control cells, and the half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Conclusion

This compound represents a promising therapeutic agent that acts through a well-defined mechanism of action. By specifically disrupting the interaction between the chaperone protein DNAJA1 and oncogenic mutant p53, this compound triggers the degradation of mutp53, leading to the suppression of cancer cell growth. The detailed molecular understanding of this compound's action provides a strong rationale for its further preclinical and clinical development as a targeted therapy for cancers harboring gain-of-function p53 mutations. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers in the field of cancer biology and drug discovery.

References

- 1. Identification of a druggable protein-protein interaction site between mutant p53 and its stabilizing chaperone DNAJA1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of a druggable protein–protein interaction site between mutant p53 and its stabilizing chaperone DNAJA1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Druggable sites/pockets of the p53-DNAJA1 protein-protein interaction: In silico modeling and in vitro/in vivo validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

The Disruption of a Pathogenic Partnership: A Technical Guide to GY1-22, a Novel Inhibitor of the DNAJA1-mutp53R175H Interaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tumor suppressor protein p53 is a cornerstone of cancer research, with its mutation being a prevalent event in a vast array of human cancers. The R175H mutation in p53 (mutp53R175H) not only ablates its tumor-suppressive functions but can also confer oncogenic gain-of-function properties. The stability and oncogenic activity of mutp53R175H are critically dependent on its interaction with the chaperone protein DNAJA1. This technical guide provides an in-depth overview of GY1-22, a small molecule inhibitor specifically designed to disrupt the DNAJA1-mutp53R175H protein-protein interaction. We will delve into the mechanism of action of this compound, present key quantitative data, and provide detailed experimental protocols for the assays used to characterize this promising anti-cancer agent.

Introduction: The DNAJA1-mutp53R175H Axis as a Therapeutic Target

The p53 protein plays a pivotal role in maintaining genomic stability by orchestrating cellular responses to various stress signals, including DNA damage, oncogene activation, and hypoxia. In its wild-type form, p53 acts as a transcription factor that regulates the expression of genes involved in cell cycle arrest, apoptosis, and DNA repair. However, missense mutations in the TP53 gene are found in over 50% of human cancers, with the R175H substitution being one of the most frequent "hotspot" mutations.

The mutant p53R175H protein loses its ability to bind to its consensus DNA sequence and activate target genes. Furthermore, it often accumulates to high levels in cancer cells and acquires new oncogenic functions, such as promoting proliferation, invasion, and chemoresistance. This gain-of-function is partly attributed to its interaction with other cellular proteins, thereby altering their normal functions.

A key interactor and stabilizer of mutp53R175H is the DnaJ Heat Shock Protein Family (Hsp40) Member A1 (DNAJA1). DNAJA1 is a co-chaperone of Hsp70 and is involved in protein folding, quality control, and degradation. The binding of DNAJA1 to mutp53R175H prevents the latter's degradation, leading to its accumulation and the subsequent promotion of tumorigenesis. Therefore, the disruption of the DNAJA1-mutp53R175H interaction presents a compelling therapeutic strategy to destabilize mutant p53 and restore normal cellular processes. This compound has emerged as a promising small molecule designed to achieve this disruption.

This compound: Mechanism of Action

This compound is a novel small molecule inhibitor that was identified through in silico screening and subsequent experimental validation. Its primary mechanism of action is the direct binding to the interacting pocket between DNAJA1 and mutant p53R175H. By occupying this interface, this compound competitively inhibits the binding of DNAJA1 to mutp53R175H. This disruption leads to the destabilization of mutp53R175H, making it susceptible to proteasomal degradation. The reduction in cellular levels of mutp53R175H, in turn, leads to the inhibition of its oncogenic gain-of-function activities, including the suppression of cell growth and proliferation.[1][2]

Signaling Pathway of DNAJA1-mutp53R175H and Inhibition by this compound

Caption: DNAJA1-mutp53R175H signaling and this compound inhibition.

Quantitative Data Summary

The efficacy of this compound has been evaluated through various in vitro and in vivo studies. The key quantitative data are summarized in the tables below for easy comparison.

Table 1: In Vitro Activity of this compound

| Parameter | Cell Line | Value | Reference |

| IC50 (Cell Growth) | P03 (murine pancreatic cancer) | 28 µM | [1] |

| mutp53R175H Degradation | P03, LS123 (human colon cancer) | Dose-dependent reduction (0-50 µM) | [1] |

Table 2: In Vivo Efficacy of this compound

| Parameter | Animal Model | Dosage | Outcome | Reference |

| Tumor Growth Inhibition | C57BL/6J mice with P03 xenografts | 1 mg/kg, i.p. daily for 2 weeks | Significant inhibition of tumor growth | [1] |

| Toxicity | C57BL/6J mice | 10 mg/kg, i.p. daily for 2 weeks | No observable toxicity | [1] |

| LD50 | Rats | 1240 mg/kg | - | [1] |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound.

Co-Immunoprecipitation (Co-IP) to Assess DNAJA1-mutp53R175H Interaction

This protocol is designed to determine if this compound can disrupt the interaction between DNAJA1 and mutp53R175H in a cellular context.

Materials:

-

P03 pancreatic cancer cells

-

This compound

-

DMSO (vehicle control)

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Anti-DNAJA1 antibody

-

Anti-p53 antibody

-

Protein A/G magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., glycine-HCl, pH 2.5)

-

Neutralization buffer (e.g., Tris-HCl, pH 8.5)

-

SDS-PAGE gels and western blot apparatus

Procedure:

-

Cell Treatment: Plate P03 cells and allow them to adhere. Treat the cells with varying concentrations of this compound or DMSO for the desired time (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in ice-cold lysis buffer.

-

Clarification: Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Pre-clearing: Add protein A/G magnetic beads to the supernatant and incubate to reduce non-specific binding.

-

Immunoprecipitation: Add the anti-DNAJA1 antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

-

Bead Capture: Add fresh protein A/G magnetic beads to capture the antibody-protein complexes.

-

Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads using elution buffer and neutralize the eluate.

-

Western Blot Analysis: Analyze the eluted proteins by SDS-PAGE and western blotting using an anti-p53 antibody to detect co-immunoprecipitated mutp53R175H.

Experimental Workflow for Co-Immunoprecipitation

Caption: Workflow for Co-Immunoprecipitation.

Western Blotting for mutp53R175H Degradation

This protocol is used to quantify the levels of mutp53R175H protein in cells following treatment with this compound.

Materials:

-

P03 or LS123 cells

-

This compound

-

DMSO

-

Cell lysis buffer

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and western blot apparatus

-

Primary antibodies: anti-p53, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound or DMSO as described in the Co-IP protocol and prepare cell lysates.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

Sample Preparation: Mix equal amounts of protein from each sample with Laemmli sample buffer and boil.

-

SDS-PAGE: Load the samples onto an SDS-PAGE gel and run to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53 and a loading control overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detection: Wash the membrane and add a chemiluminescent substrate.

-

Imaging: Capture the chemiluminescent signal using an imaging system.

-

Quantification: Quantify the band intensities and normalize the p53 signal to the loading control.

In Vivo Xenograft Mouse Model

This protocol describes the evaluation of this compound's anti-tumor efficacy in a mouse model.

Materials:

-

C57BL/6J mice

-

P03 pancreatic cancer cells

-

This compound

-

DMSO

-

Sterile PBS

-

Syringes and needles

-

Calipers

Procedure:

-

Cell Preparation: Harvest P03 cells and resuspend them in sterile PBS at the desired concentration.

-

Tumor Implantation: Subcutaneously inject the P03 cell suspension into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice daily for tumor formation.

-

Treatment Initiation: Once tumors reach a palpable size, randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound (e.g., 1 mg/kg) or vehicle (DMSO) via intraperitoneal (i.p.) injection daily for the specified duration (e.g., 2 weeks).

-

Tumor Measurement: Measure tumor dimensions with calipers regularly (e.g., every 2-3 days) and calculate tumor volume.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry).

Experimental Workflow for In Vivo Xenograft Study

Caption: Workflow for an in vivo xenograft study.

Conclusion and Future Directions

This compound represents a significant advancement in the targeted therapy of cancers harboring the p53 R175H mutation. By specifically disrupting the stabilizing interaction with DNAJA1, this compound promotes the degradation of oncogenic mutant p53, leading to the suppression of tumor growth. The data presented in this guide highlight the potential of this compound as a lead compound for further preclinical and clinical development.

Future research should focus on a more comprehensive characterization of this compound's pharmacokinetic and pharmacodynamic properties. Investigating its efficacy in a broader range of cancer models with the p53 R175H mutation is also crucial. Furthermore, studies exploring potential combination therapies, where this compound is used alongside other anti-cancer agents, could reveal synergistic effects and provide new avenues for treating aggressive and resistant cancers. The development of more potent and selective analogs of this compound will also be a key area of future drug discovery efforts.

References

The Role of GY1-22 in the Mutant p53 Degradation Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tumor suppressor protein p53 is a critical regulator of cell cycle arrest, DNA repair, and apoptosis.[1] Mutations in the TP53 gene are the most frequent genetic alterations in human cancers, with a majority being missense mutations. These mutations often lead to the accumulation of a dysfunctional p53 protein (mutant p53) that not only loses its tumor-suppressive functions but can also acquire oncogenic "gain-of-function" properties, promoting tumor progression and metastasis.[2] Consequently, targeting the degradation of mutant p53 has emerged as a promising therapeutic strategy.[2]

One key regulator of mutant p53 stability is the chaperone protein DNAJA1 (also known as Hsp40). DNAJA1 binds to and stabilizes misfolded mutant p53, protecting it from degradation by the ubiquitin-proteasome system.[3] This interaction is crucial for maintaining the high levels of mutant p53 observed in many cancer cells. The small molecule GY1-22 has been identified as a disruptor of the DNAJA1-mutant p53 interaction, leading to the degradation of mutant p53 and the inhibition of cancer cell growth.[2] This technical guide provides an in-depth overview of the role of this compound in the mutant p53 degradation pathway, including its mechanism of action, quantitative data on its efficacy, and detailed experimental protocols for its study.

The DNAJA1-Mutant p53 Degradation Pathway

Under normal conditions, wild-type p53 is kept at low levels through degradation mediated by E3 ubiquitin ligases such as MDM2 and CHIP.[3] However, in cancer cells harboring TP53 missense mutations, the resulting mutant p53 protein often adopts a misfolded conformation that is recognized and stabilized by the chaperone machinery, including DNAJA1.[3] DNAJA1's interaction with mutant p53 prevents its ubiquitination and subsequent degradation, leading to its accumulation and the promotion of oncogenic activities.[3]

The small molecule this compound was discovered through an in silico screen of a drug-like library designed to identify compounds that could bind to the interacting pocket of the DNAJA1-mutant p53R175H complex.[2] By occupying this pocket, this compound competitively inhibits the binding of DNAJA1 to mutant p53.[2] This disruption allows the E3 ubiquitin ligase CHIP to access, ubiquitinate, and target mutant p53 for proteasomal degradation.[3]

Quantitative Data on this compound Efficacy

The following tables summarize the key quantitative data regarding the efficacy of this compound from preclinical studies.

| Parameter | Cell Line | Value | Reference |

| IC50 (Cell Growth Inhibition) | P03 (mutp53-driven pancreatic cancer) | 28 µM | [2] |

| Effective Concentration (in vitro) | P03 and LS123 cells | 0-50 µM (for 24h) | [2] |

| Parameter | Animal Model | Dosage | Outcome | Reference |

| In vivo Tumor Growth Inhibition | C57BL/6J mice with P03 pancreatic cancer xenografts | 1 mg/kg (i.p. daily for 2 weeks) | Significant inhibition of tumor growth | [2] |

| Toxicity | C57BL/6J mice | 10 mg/kg (i.p. daily for 2 weeks) | No gross or histological toxicity observed | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound. These protocols are based on standard laboratory procedures and the methods described in the primary literature.[2]

Cell Viability Assay (MTT Assay)

This protocol is for assessing the effect of this compound on the viability of cancer cells.

Materials:

-

Cancer cell lines (e.g., P03, LS123)

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Prepare serial dilutions of this compound in complete medium. The final concentrations should range from 0 to 100 µM. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis for Mutant p53 Degradation

This protocol is to determine the effect of this compound on the protein levels of mutant p53 and other relevant proteins.

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p53, anti-DNAJA1, anti-p21, anti-Cyclin D1, anti-actin or -tubulin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Plate cells and treat with various concentrations of this compound for a specified time (e.g., 24 hours).

-

Harvest cells and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST (3 x 5 minutes).

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST (3 x 5 minutes).

-

Add chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify band intensities and normalize to a loading control (e.g., actin or tubulin).

In Vivo Pancreatic Cancer Xenograft Study

This protocol describes a typical workflow for evaluating the anti-tumor efficacy of this compound in a mouse model.

Materials:

-

C57BL/6J mice (or other appropriate immunocompromised strain)

-

P03 pancreatic cancer cells

-

Matrigel

-

This compound

-

Vehicle control (e.g., saline or appropriate solvent for this compound)

-

Calipers for tumor measurement

-

Anesthesia

Procedure:

-

Subcutaneously inject P03 cells (e.g., 1 x 10^6 cells in Matrigel) into the flank of each mouse.

-

Monitor the mice for tumor growth.

-

Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 1 mg/kg) or vehicle control via intraperitoneal (i.p.) injection daily.

-

Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (e.g., Volume = 0.5 x length x width²).

-

Monitor the body weight of the mice as a measure of toxicity.

-

At the end of the study (e.g., after 2 weeks of treatment), euthanize the mice, excise the tumors, and measure their final weight.

-

Tumor tissue can be used for further analysis, such as histology (H&E staining) or Western blotting to confirm target engagement.

Conclusion

This compound represents a promising therapeutic agent for cancers harboring mutant p53. By specifically targeting the DNAJA1-mutant p53 interaction, this compound induces the degradation of the oncogenic mutant p53 protein, leading to the suppression of cancer cell growth. The data presented in this technical guide highlight the potent and specific activity of this compound in preclinical models. The provided experimental protocols offer a framework for researchers to further investigate the therapeutic potential of this compound and other molecules targeting the mutant p53 degradation pathway. Further research and development in this area hold the potential to bring novel and effective treatments to patients with a wide range of cancers.

References

The Impact of GY1-22 on p53 Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of GY1-22, a small molecule inhibitor, on the p53 signaling pathway. The focus is on its targeted effect on mutant p53, a key driver in many cancers, and the subsequent downstream cellular responses. This document summarizes key quantitative data, details experimental protocols for cited studies, and provides visual representations of the signaling pathways and experimental workflows.

Introduction to the p53 Signaling Pathway

The tumor suppressor protein p53, often termed the "guardian of the genome," plays a pivotal role in maintaining cellular and genetic stability.[1] In response to cellular stressors such as DNA damage, oncogene activation, or hypoxia, p53 is activated and transcriptionally regulates a host of target genes.[2] This activation leads to several cellular outcomes, including cell cycle arrest, apoptosis, or senescence, thereby preventing the proliferation of damaged cells.[1][3]

A critical negative regulator of p53 is the E3 ubiquitin ligase Murine Double Minute 2 (MDM2).[4] Under normal physiological conditions, MDM2 binds to p53, promoting its ubiquitination and subsequent proteasomal degradation, thus keeping p53 levels low.[4] Disruption of the p53-MDM2 interaction is a key mechanism for p53 activation.

Mutations in the TP53 gene are among the most common genetic alterations in human cancers.[2] These mutations can result in a loss of tumor suppressor function and, in some cases, a gain-of-function that promotes cancer progression. Mutant p53 (mutp53) proteins are often more stable and accumulate to high levels in cancer cells.

This compound: A Novel Inhibitor Targeting Mutant p53

This compound is a small molecule inhibitor that has been identified to specifically target the interaction between the chaperone protein DNAJA1 and mutant p53, particularly the R175H hotspot mutation.[5] DNAJA1 is known to stabilize misfolded or conformationally mutant p53, preventing its degradation and thereby promoting its oncogenic functions.[5] this compound disrupts this stabilizing interaction, leading to the degradation of mutant p53.

The primary mechanism of action of this compound involves the destabilization and subsequent degradation of mutant p53. This leads to a reduction in the oncogenic gain-of-function effects of mutp53 and can also indirectly influence pathways regulated by wild-type p53. A key consequence of this compound treatment is the induction of p21 (also known as Waf1 or Cip1), a cyclin-dependent kinase inhibitor and a well-established downstream target of wild-type p53 that mediates cell cycle arrest.[5]

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative data from in vitro studies investigating the effects of this compound on cancer cell lines harboring mutant p53.

Table 1: Effect of this compound on Cell Viability and Protein Expression

| Parameter | Cell Line(s) | Treatment Conditions | Result |

| Cell Growth Inhibition (IC50) | P03 (mouse pancreatic cancer, mutp53) | 24 hours | 28 µM[5] |

| Mutant p53 Protein Expression | P03, LS123 (human colon cancer) | 0-50 µM for 24 hours | Dose-dependent reduction in mutp53 protein levels.[5] |

| Cyclin D1 Protein Expression | P03 | 0-50 µM for 24 hours | Dose-dependent reduction in Cyclin D1 expression.[5] |

| p21 (Waf1) Protein Expression | P03 | 0-50 µM for 24 hours | Dose-dependent induction of p21 expression.[5] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cell Viability Assay

This protocol is used to determine the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).

-

Cell Plating: Seed pancreatic cancer cells (e.g., P03) into 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0, 25, 50, 75, and 100 µM) for 24 hours.

-

MTT Assay:

-

Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

-

Incubate the plates for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis

This protocol is used to quantify the changes in protein expression levels of mutant p53, Cyclin D1, and p21 following treatment with this compound.

-

Cell Lysis: Treat cells (e.g., P03 or LS123) with various concentrations of this compound for 24 hours. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against mutant p53, Cyclin D1, p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

Co-Immunoprecipitation (Co-IP)

This protocol is used to demonstrate the disruption of the interaction between DNAJA1 and mutant p53 by this compound.

-

Cell Treatment and Lysis: Treat cells expressing both DNAJA1 and mutant p53 with this compound. Lyse the cells in a non-denaturing lysis buffer.

-

Pre-clearing: Pre-clear the cell lysates with protein A/G agarose beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysates with an antibody against DNAJA1 or mutant p53 overnight at 4°C.

-

Immune Complex Capture: Add protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours to capture the immune complexes.

-

Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elution and Analysis: Elute the bound proteins from the beads and analyze the presence of the co-immunoprecipitated protein (mutant p53 or DNAJA1, respectively) by Western blot.

Visualizations of Signaling Pathways and Workflows

The following diagrams were generated using Graphviz (DOT language) to illustrate the key concepts and experimental procedures.

Caption: Mechanism of action of this compound on the mutant p53 pathway.

Caption: A typical workflow for Western blot analysis.

Caption: Overview of the canonical p53 signaling pathway.

References

- 1. p53 Represses Cyclin D1 Transcription through Down Regulation of Bcl-3 and Inducing Increased Association of the p52 NF-κB Subunit with Histone Deacetylase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Flow cytometry with PI staining | Abcam [abcam.com]

- 3. p53 transcriptional activity is essential for p53-dependent apoptosis following DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cell cycle analysis by flow cytometry [bio-protocol.org]

The Significance of Targeting the DNAJA1-p53 Interaction: A Technical Guide for Therapeutic Development

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The tumor suppressor protein p53 is the most frequently mutated gene in human cancers, with the majority being missense mutations that lead to the accumulation of a dysfunctional p53 protein.[1][2][3] This accumulation is not a passive event; many mutant p53 (mutp53) proteins acquire oncogenic gain-of-function (GOF) properties, actively driving cancer progression, metastasis, and drug resistance.[3][4] A key molecular chaperone, DNAJA1 (a member of the Hsp40 family), has been identified as a critical factor in stabilizing mutp53.[3] DNAJA1 selectively binds to conformationally unstable or misfolded mutp53, preventing its proteasomal degradation and thereby amplifying its oncogenic potential.[3][5][6][7] This specific interaction presents a compelling therapeutic target. Disrupting the DNAJA1-mutp53 complex leads to the degradation of mutp53, effectively stripping the cancer cell of a key driver of malignancy. This guide provides an in-depth overview of the DNAJA1-p53 interaction, its role in cancer, quantitative data supporting its significance, key experimental protocols for its study, and the therapeutic rationale for its targeted inhibition.

The Core Interaction: DNAJA1 as a Guardian of Mutant p53

Unlike wild-type p53 (wtp53), which is kept at low levels by ubiquitin ligases like MDM2, many p53 mutants, particularly those with conformational changes (often termed "unfolded" or "misfolded" mutants), are stabilized in tumor cells.[4] The co-chaperone DNAJA1 plays a crucial role in this process.

-

Selectivity: DNAJA1 preferentially binds to conformationally unstable mutp53 variants (e.g., R175H, Y220C), but has minimal effect on wtp53 or DNA contact mutants (e.g., R273H), which retain a more wild-type-like structure.[3][4][8] This selectivity is attributed to the exposure of hydrophobic residues in the misfolded p53 protein, which are recognized by the chaperone machinery.

-

Mechanism of Stabilization: DNAJA1 prevents the ubiquitination and subsequent proteasomal degradation of misfolded mutp53.[6][7][9] It achieves this by shielding mutp53 from E3 ubiquitin ligases, such as the C-terminus of Hsc70-interacting protein (CHIP).[4][5] Depletion of DNAJA1 leads to CHIP-mediated ubiquitylation, nuclear export, and degradation of these p53 mutants.[4][5]

-

Oncogenic Consequences: By stabilizing mutp53, DNAJA1 promotes its GOF activities. This includes enhanced cell migration, invasion, and metastasis, as observed in head and neck squamous cell carcinoma (HNSCC) and other cancers.[6][7][9] The DNAJA1-mutp53 axis can activate pro-migratory signaling pathways, including the activation of small GTPases like RAC1 and CDC42.[6][7]

Signaling Pathway of DNAJA1-Mediated Mutant p53 Stabilization

Caption: DNAJA1 binds misfolded mutp53, preventing CHIP-mediated degradation and promoting oncogenesis.

Quantitative Data Summary

The following tables summarize the observed effects of targeting the DNAJA1-p53 axis across different cancer cell lines and p53 statuses.

Table 1: Effect of DNAJA1 Knockdown on Mutant p53 Levels and Cellular Phenotypes

| Cell Line | p53 Status | Type of Mutant | Effect of DNAJA1 Knockdown | Reference |

| CAL33 | p53-R175H | Conformational | Reduced mutp53 levels, decreased filopodia/lamellipodia, reduced cell migration. | [7] |

| HN31 | p53-C176F | Conformational | Reduced mutp53 levels, decreased filopodia/lamellipodia, reduced cell migration. | [7] |

| Multiple Lines | p53-V157F, Y220C | Conformational | Reduced protein levels of mutp53. | [4] |

| Multiple Lines | p53-R273H, R280K | DNA Contact | No significant change in mutp53 protein levels. | [4] |

| HNSCC Cells | Wild-Type p53 | Wild-Type | Minimal impact on cell migration or morphology. | [6][7] |

| HNSCC Cells | p53-null | Null | Minimal impact on cell migration or morphology. | [6][7] |

Table 2: Impact of Therapeutic Agents Targeting the DNAJA1-p53 Axis

| Compound | Mechanism | Target Cell Line (p53 status) | Observed Effect | Reference |

| Statins (e.g., Lovastatin) | Inhibit Mevalonate Pathway, impairing DNAJA1-mutp53 interaction | CAL33 (p53-R175H) | Induces CHIP-mediated degradation of mutp53. | [4][5] |

| Atorvastatin | Inhibits Farnesylation of DNAJA1, crucial for mutp53 stabilization | Pancreatic Cancer Cells | Decreased mutp53 accumulation; converted farnesylated DNAJA1 to unfarnesylated form. | [10] |

| This compound | Small molecule inhibitor directly binding the DNAJA1-mutp53 interface | Pancreatic Cancer Cells | Reduced mutp53 protein levels, inhibited cancer cell growth in vitro and in vivo. | [1][2][11] |

| A11 (Plumbagin derivative) | Binds to the J-domain of DNAJA1 | CAL33 (p53-R175H) | Reduced levels of DNAJA1 and conformational mutp53; suppressed cell migration. | [12] |

Experimental Protocols for Studying the DNAJA1-p53 Interaction

Validating the interaction between DNAJA1 and p53, and assessing the efficacy of inhibitors, requires specific biochemical and cell-based assays.

Workflow for Inhibitor Discovery and Validation

Caption: Workflow for identifying and validating inhibitors of the DNAJA1-p53 interaction.

Protocol for Co-Immunoprecipitation (Co-IP)

This method is used to verify the direct interaction between DNAJA1 and p53 in a cellular context and to test whether a compound can disrupt this interaction.[10][13]

-

Cell Culture and Treatment: Culture cancer cells expressing the target mutant p53 (e.g., CAL33, HN31) to ~80-90% confluency. Treat cells with the test inhibitor (e.g., this compound, statin) or a vehicle control (e.g., DMSO) for the desired time (e.g., 12-24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS. Lyse cells on ice using a non-denaturing IP Lysis Buffer (e.g., Pierce IP Lysis Buffer) supplemented with protease and phosphatase inhibitors. Scrape cells and collect the lysate.

-

Lysate Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new pre-chilled tube.

-

Pre-Clearing: (Optional but recommended) Add Protein A/G agarose beads to the lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding. Centrifuge and collect the supernatant.

-

Immunoprecipitation: Add the primary antibody (e.g., anti-DNAJA1 or a conformation-specific anti-p53 antibody like PAb240) to the pre-cleared lysate.[7] Incubate overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Add fresh Protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.

-

Washing: Pellet the beads by centrifugation and wash them 3-5 times with ice-cold IP Lysis Buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by adding 1X Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.

-

Analysis: Analyze the eluted proteins by Western blotting using antibodies against the suspected interacting partner (e.g., blot for p53 after pulling down with anti-DNAJA1). A reduced signal in the inhibitor-treated lane compared to the control indicates disruption of the interaction.

Protocol for siRNA-Mediated Knockdown and Western Blot Analysis

This protocol is used to assess the functional consequence of reducing DNAJA1 expression on the stability of p53.[4]

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in 50-60% confluency at the time of transfection.

-

siRNA Transfection: Transfect cells with siRNA targeting DNAJA1 or a non-targeting control siRNA using a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) according to the manufacturer's protocol. A typical final siRNA concentration is 25-50 nM.

-

Incubation: Incubate the cells for 48-72 hours post-transfection to allow for knockdown of the target protein.

-

Protein Extraction: Lyse the cells using RIPA buffer supplemented with protease inhibitors. Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Denature protein lysates by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against DNAJA1 (to confirm knockdown), p53 (to assess stability), and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.

-

Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. A decrease in the p53 signal in the DNAJA1-knockdown lane indicates that DNAJA1 is required for p53 stability.

Therapeutic Selectivity: Targeting a Mutant-Specific Vulnerability

A key advantage of targeting the DNAJA1-p53 axis is its selectivity for cancer cells harboring specific p53 mutations. As DNAJA1's stabilizing function is largely restricted to conformationally aberrant mutp53, inhibitors are expected to have a minimal impact on cells with wtp53 or p53-null status.[3][6][7] This creates a therapeutic window, potentially reducing side effects associated with targeting fundamental cellular processes.

Logical Relationship of DNAJA1's Action on p53

Caption: DNAJA1 selectively interacts with and stabilizes conformational mutp53, with minimal effect on other p53 forms.

Conclusion and Future Outlook

The interaction between the co-chaperone DNAJA1 and mutant p53 is a critical dependency in a significant subset of human cancers. Targeting this protein-protein interaction offers a highly specific strategy to induce the degradation of an otherwise "undruggable" oncogene. The development of small molecules like this compound, which directly interfere with the DNAJA1-mutp53 complex, validates this approach and provides a promising blueprint for future drug discovery efforts.[1][2][14] Furthermore, the repurposing of existing drugs like statins, which disrupt the interaction via the mevalonate pathway, opens additional avenues for clinical translation.[5][10][15]

Future research should focus on refining the structural understanding of the DNAJA1-mutp53 interface to develop more potent and specific inhibitors. Additionally, exploring combination therapies, where DNAJA1 inhibitors are paired with other anticancer agents, could overcome resistance and improve therapeutic outcomes.[11][16][17] Ultimately, the DNAJA1-p53 axis represents a pivotal vulnerability in cancer that is ripe for therapeutic exploitation.

References

- 1. Druggable sites/pockets of the p53-DNAJA1 protein-protein interaction: In silico modeling and in vitro/in vivo validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scholars.northwestern.edu [scholars.northwestern.edu]

- 3. aacrjournals.org [aacrjournals.org]

- 4. DNAJA1 controls the fate of misfolded mutant p53 through the mevalonate pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DSpace [kuscholarworks.ku.edu]

- 6. "DNAJA1 promotes cancer metastasis through interaction with mutant p53." by Atsushi Kaida, Satomi Yamamoto et al. [scholarlyexchange.childrensmercy.org]

- 7. DNAJA1 promotes cancer metastasis through interaction with mutant p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Inhibition of mutant Kras and p53-driven pancreatic carcinogenesis by atorvastatin: Mainly via targeting of the farnesylated DNAJA1 in chaperoning mutant p53 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Dealing with difficult clients via personalized chaperone inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Interaction of p53 with cellular proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Identification of a druggable protein-protein interaction site between mutant p53 and its stabilizing chaperone DNAJA1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Discovery of Drugs Targeting Mutant p53 and Progress in Nano-Enabled Therapeutic Strategy for p53-Mutated Cancers [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Chemogenomic screening identifies the Hsp70 co-chaperone DNAJA1 as a hub for anticancer drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic GY1-22: Unraveling its Potential in Pancreatic Cancer Research

A comprehensive review of publicly available scientific literature and clinical trial data reveals no specific molecule or therapeutic agent designated as "GY1-22" currently under investigation for the treatment of pancreatic cancer. This in-depth analysis, aimed at researchers, scientists, and drug development professionals, sought to collate all available quantitative data, experimental protocols, and signaling pathway information related to this compound. However, extensive searches have yielded no direct references to a compound with this identifier within the context of pancreatic cancer research.

This lack of public information suggests several possibilities: "this compound" could be an internal, preclinical codename for a novel compound that has not yet been disclosed in scientific publications or public forums. Alternatively, it may represent a very recent discovery that is yet to enter the public domain. It is also conceivable that "this compound" is a misnomer or a typographical error.

While there is no information on this compound, the field of pancreatic cancer research is active with numerous promising therapeutic agents under investigation. These efforts are largely focused on targeting the complex signaling pathways that drive the initiation and progression of this aggressive disease. Key areas of research include the development of novel inhibitors for notoriously difficult drug targets and the exploration of new treatment modalities.

To provide a framework for the type of in-depth analysis that would be conducted on a novel therapeutic agent, this guide will present a hypothetical case study. This will illustrate the expected data presentation, experimental methodologies, and pathway visualizations that would be essential for evaluating a compound's potential in pancreatic cancer research, should information on a molecule like this compound become available.

Hypothetical Data Presentation: A Framework for Evaluation

Should data for a compound like this compound emerge, it would be crucial to organize quantitative findings in a clear and comparative manner. The following tables represent a template for how such data would be presented.

Table 1: In Vitro Cytotoxicity of a Hypothetical Agent (e.g., "Compound X") against Pancreatic Cancer Cell Lines

| Cell Line | Type | IC50 (µM) after 72h |

| PANC-1 | Human Pancreatic Carcinoma | Data Point |

| MiaPaCa-2 | Human Pancreatic Carcinoma | Data Point |

| AsPC-1 | Human Pancreatic Adenocarcinoma | Data Point |

| BxPC-3 | Human Pancreatic Adenocarcinoma | Data Point |

| HPDE | Normal Human Pancreatic Duct Epithelial | Data Point |

Table 2: In Vivo Efficacy of "Compound X" in a Pancreatic Cancer Xenograft Model

| Treatment Group | Dosage | Tumor Growth Inhibition (%) | Change in Body Weight (%) |

| Vehicle Control | - | 0 | Data Point |

| "Compound X" | Dose 1 mg/kg | Data Point | Data Point |

| "Compound X" | Dose 2 mg/kg | Data Point | Data Point |

| Gemcitabine | Standard Dose | Data Point | Data Point |

Hypothetical Experimental Protocols

Detailed methodologies are critical for the replication and validation of scientific findings. Below are examples of standard experimental protocols that would be relevant to the study of a new anti-cancer agent.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Pancreatic cancer cells (e.g., PANC-1, MiaPaCa-2) are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with serial dilutions of the test compound (e.g., "Compound X") for 72 hours.

-

MTT Incubation: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours to allow for the formation of formazan crystals.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Western Blot Analysis

-

Protein Extraction: Cells are treated with the test compound for the desired time, then lysed to extract total protein.

-

Protein Quantification: Protein concentration is determined using a BCA assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins, followed by incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Hypothetical Visualization of Signaling Pathways

Understanding the mechanism of action of a novel drug requires visualizing its impact on cellular signaling. Graphviz is a powerful tool for creating such diagrams.

Hypothetical Signaling Pathway Inhibition by "Compound X"

This diagram illustrates a hypothetical scenario where "Compound X" inhibits a key signaling pathway in pancreatic cancer.

Hypothetical Experimental Workflow

This diagram outlines a typical workflow for the preclinical evaluation of a new anti-cancer compound.

In-depth Technical Guide: The Chemical Identity of GY1-22 Remains Undefined

Despite a comprehensive search of scientific and chemical databases, the identifier "GY1-22" does not correspond to a known chemical compound. Extensive inquiries into its chemical structure, properties, synthesis, and mechanism of action have yielded no relevant information. The search results predominantly point to real estate listings in Guernsey, where "GY1" is a postal district and "22" likely refers to a specific address.

This guide must therefore conclude that, at present, there is no publicly available scientific data associated with a molecule designated as this compound. The core requirements of this technical guide—summarizing quantitative data, detailing experimental protocols, and visualizing signaling pathways—cannot be fulfilled due to the absence of any foundational information on the topic.

Researchers, scientists, and drug development professionals seeking information on this compound are advised to verify the identifier. It is possible that "this compound" may be an internal, unpublished project code, a typographical error, or a designation not yet in the public domain. Without a verifiable chemical structure or reference in scientific literature, no further analysis can be provided.

Foundational Studies on the PI3K/Akt/mTOR Pathway and its Role in Oncogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that governs a wide array of fundamental cellular processes.[1][2] This pathway is integral to regulating the cell cycle, and by extension, it is directly linked to cellular quiescence, proliferation, survival, metabolism, and motility.[1][2] Given its central role, the PI3K/Akt/mTOR pathway is one of the most frequently dysregulated signaling networks in human cancers, making it a primary focus of oncological research and a key target for therapeutic drug development.[3][4][5] Aberrant activation of this pathway, often through genetic mutations or the loss of tumor suppressors, is a common event in tumorigenesis, contributing to malignant transformation, tumor progression, and resistance to therapy.[4][6] This guide provides an in-depth overview of the foundational aspects of the PI3K/Akt/mTOR pathway, its role in oncogenesis, key experimental methodologies for its study, and its significance as a therapeutic target.

The PI3K/Akt/mTOR Signaling Cascade

The PI3K/Akt/mTOR pathway functions as a signal transduction network, relaying signals from the cell surface to the nucleus to control gene expression and protein synthesis. The cascade is typically initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein-coupled receptors by extracellular signals like growth factors and hormones.[7]

Core Mechanism:

-

PI3K Activation: Upon ligand binding, RTKs dimerize and autophosphorylate, creating docking sites for the p85 regulatory subunit of PI3K. This relieves the inhibitory effect of p85 on the p110 catalytic subunit, activating PI3K.

-

PIP3 Formation: Activated PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) at the 3'-hydroxyl position, converting it to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[8] PIP3 acts as a crucial second messenger.

-

Akt Activation: PIP3 recruits proteins with pleckstrin homology (PH) domains to the plasma membrane, most notably the serine/threonine kinase Akt (also known as Protein Kinase B) and phosphoinositide-dependent kinase 1 (PDK1). At the membrane, Akt is phosphorylated and activated by PDK1 and mTOR Complex 2 (mTORC2).[3]

-

mTOR Activation & Downstream Effects: Activated Akt phosphorylates and inhibits the tuberous sclerosis complex (TSC1/2), a negative regulator of the small GTPase Rheb. This leads to the activation of Rheb, which in turn activates mTOR Complex 1 (mTORC1).[3] mTORC1 then phosphorylates its downstream targets, such as S6 kinase (S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), to promote protein synthesis, cell growth, and proliferation.[3]

-

Negative Regulation by PTEN: The tumor suppressor Phosphatase and Tensin Homolog (PTEN) acts as a critical negative regulator of this pathway.[1] PTEN is a lipid phosphatase that dephosphorylates PIP3 back to PIP2, thereby terminating the signaling cascade.[4][8] Loss or inactivation of PTEN leads to sustained pathway activation.[4]

Dysregulation in Oncogenesis

The PI3K/Akt/mTOR pathway is one of the most commonly hyperactivated signaling pathways in human cancer, playing a central role in carcinogenesis.[4] Its dysregulation contributes to nearly all hallmarks of cancer, including:

-

Sustained Proliferation: The pathway promotes cell cycle progression and uncontrolled proliferation.[3][4]

-

Enhanced Survival: By inhibiting pro-apoptotic proteins and activating anti-apoptotic factors, activated Akt enhances cell survival and resistance to apoptosis.[3]

-

Metabolic Reprogramming: The pathway shifts cellular metabolism towards glycolysis (the Warburg effect), providing cancer cells with the necessary building blocks for rapid growth.

-

Angiogenesis: It promotes the formation of new blood vessels, which are essential for tumor growth and metastasis.[4]

-

Invasion and Metastasis: The pathway can induce an epithelial-to-mesenchymal transition (EMT), a key process in cancer cell invasion and spread.[3]

-

Inhibition of Autophagy: Activation of mTORC1 suppresses autophagy, a cellular recycling process that can prevent the accumulation of damaged components and inhibit tumor initiation.[3][6]

The most common mechanisms for pathway hyperactivation in cancer are gain-of-function mutations in the PIK3CA gene (encoding the p110α catalytic subunit of PI3K) and loss-of-function alterations in the PTEN tumor suppressor gene.[5][9]

Quantitative Data in Oncogenesis

The prevalence of genetic alterations in the PI3K/Akt/mTOR pathway underscores its importance in cancer. These alterations can also have prognostic significance.

Table 1: Frequency of PIK3CA Mutations in Various Cancers

| Cancer Type | Frequency of PIK3CA Mutations | Common Hotspot Mutations | Reference |

|---|---|---|---|

| Breast Cancer | ~35.7% | H1047R (35%), E545K (17%), E542K (11%) | [10] |

| Endometrial Carcinoma | High | - | [10] |

| Colorectal Adenocarcinoma | High | - | [10] |

| Bladder Cancer | High | - | [10] |

| Lung Squamous Cell Carcinoma | High (Amplification) | - | [10] |

| Cervical Squamous Cell Carcinoma | High (Amplification) | - |[10] |

Table 2: Prognostic Impact of PI3K/Akt/mTOR Pathway Activation

| Pathway Alteration | Impact on 5-Year Overall Survival | Odds Ratio (OR) | 95% Confidence Interval (CI) | Reference |

|---|---|---|---|---|

| Overall Pathway Activation | Worse Survival | 2.12 | 1.42–3.16 | [11][12] |

| Loss of PTEN Expression | Worse Survival | 3.50 | 1.94–6.31 | [12] |

| Activation of mTOR/Akt | Worse Survival | 2.50 | 1.22–5.14 | [12] |

| PIK3CA Mutations | No Significant Association | 1.24 | 0.70–2.20 |[12] |

Note: The meta-analysis data suggests that while overall pathway activation and specific alterations like PTEN loss are associated with poor prognosis, the prognostic value of PIK3CA mutations alone may be less clear and potentially context-dependent.[12]

Experimental Protocols for Pathway Interrogation

Studying the PI3K/Akt/mTOR pathway requires a variety of molecular and cellular biology techniques to measure the presence, abundance, and phosphorylation (activation) status of its key components.

Key Experimental Methodologies

1. Western Blotting (Immunoblotting)

-

Objective: To detect and quantify the levels of total and phosphorylated proteins in the pathway (e.g., p-Akt Ser473, p-mTOR, p-S6K).

-

Protocol Outline:

-

Cell Lysis: Treat cells with appropriate stimuli (e.g., growth factors) or inhibitors. Lyse cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA or Bradford assay).

-

SDS-PAGE: Separate proteins by size by loading equal amounts of protein onto a polyacrylamide gel and applying an electric current.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunodetection:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with a primary antibody specific to the target protein (e.g., rabbit anti-p-Akt).

-

Wash, then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP-linked anti-rabbit IgG).

-

-

Detection: Add a chemiluminescent substrate and capture the signal using a digital imager. The band intensity corresponds to the protein level.

-

Analysis: Quantify band intensities and normalize phosphorylated protein levels to their total protein counterparts.

-

2. Kinase Assays

-

Objective: To measure the specific catalytic activity of a kinase in the pathway, such as PI3K or Akt.

-

Protocol Outline (In Vitro):

-

Immunoprecipitation: Isolate the kinase of interest (e.g., Akt) from cell lysates using a specific antibody conjugated to beads.

-

Kinase Reaction: Incubate the immunoprecipitated kinase with a known substrate (e.g., a peptide substrate for Akt) and ATP in a reaction buffer.

-

Detection: Measure the amount of phosphorylated substrate. This is often done using a radioactive label (³²P-ATP) and autoradiography or using phosphorylation-specific antibodies in an ELISA format.

-

3. Cell Viability/Proliferation Assays

-

Objective: To assess the effect of pathway inhibitors on cancer cell growth and survival.

-

Protocol Outline (e.g., WST-1 or MTT Assay):

-

Cell Plating: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat cells with serial dilutions of a pathway inhibitor (e.g., a PI3K inhibitor) or a vehicle control.

-

Incubation: Incubate the cells for a set period (e.g., 24-72 hours).

-

Reagent Addition: Add a metabolic reagent (e.g., WST-1) that is converted into a colored formazan product by metabolically active cells.

-

Measurement: Measure the absorbance of the colored product using a microplate reader. The absorbance is proportional to the number of viable cells.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) of the compound.

-

Therapeutic Targeting in Drug Development

The central role of the PI3K/Akt/mTOR pathway in cancer has made it an attractive target for pharmacological intervention.[5] Several classes of inhibitors have been developed, each with a different point of intervention in the cascade.

Classes of Inhibitors:

-

Pan-PI3K Inhibitors: Target all four class I PI3K isoforms (e.g., Buparlisib).[5]

-

Isoform-Specific PI3K Inhibitors: Target a specific PI3K isoform, such as p110α (e.g., Alpelisib), which can offer a better therapeutic window.[5]

-

Akt Inhibitors: Target the Akt kinase directly (e.g., Perifosine, Ipatasertib).[13][14]

-

mTOR Inhibitors: Include rapamycin and its analogs ("rapalogs") which allosterically inhibit mTORC1 (e.g., Everolimus, Sirolimus), and newer ATP-competitive inhibitors that target both mTORC1 and mTORC2.[7][13]

-

Dual PI3K/mTOR Inhibitors: Target both PI3K and mTOR kinases, aiming to block the pathway more comprehensively and overcome feedback loops (e.g., BEZ235).[5]

The development of these targeted therapies is a major focus in precision oncology, with clinical trials often stratifying patients based on the genetic status of their tumors (e.g., presence of PIK3CA mutations or PTEN loss).[5]

Conclusion

The PI3K/Akt/mTOR pathway is a cornerstone of cancer research. Its profound involvement in driving oncogenesis has established it as a critical area of study and a high-priority target for drug development.[3][5] A thorough understanding of its signaling mechanics, the consequences of its dysregulation, and the experimental methods used to investigate it are essential for researchers, scientists, and clinicians working to develop more effective and personalized cancer therapies. The ongoing development of inhibitors that target specific nodes within this pathway holds significant promise for advancing the field of precision oncology.

References

- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 2. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 4. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Challenges in the clinical development of PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Activation of the PI3K/mTOR/AKT Pathway and Survival in Solid Tumors: Systematic Review and Meta-Analysis | PLOS One [journals.plos.org]

- 13. pi3k-akt-mtor-pathway-inhibitors-in-cancer-a-perspective-on-clinical-progress - Ask this paper | Bohrium [bohrium.com]

- 14. Preclinical Testing of PI3K/AKT/mTOR Signaling Inhibitors in a Mouse Model of Ovarian Endometrioid Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for GY1-22 In Vitro Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro evaluation of GY1-22, a small molecule inhibitor of the DNAJA1-mutant p53 (mutp53) R175H interaction. The provided protocols are intended to serve as a foundation for researchers investigating the therapeutic potential of targeting this specific protein-protein interaction in cancer cells harboring the p53 R175H mutation.

Introduction to this compound

This compound is a novel compound identified as an inhibitor of the interaction between DNAJA1 and the mutant p53 R175H protein.[1] The chaperone protein DNAJA1 has been shown to stabilize mutant p53, thereby promoting its oncogenic functions. By disrupting this interaction, this compound leads to the degradation of mutant p53, which in turn affects downstream signaling pathways, including those involved in cell cycle regulation.[1] This targeted approach offers a promising strategy for the treatment of cancers carrying the p53 R175H mutation.

Proposed Signaling Pathway of this compound

The following diagram illustrates the proposed mechanism of action for this compound. Under normal circumstances, DNAJA1 binds to and stabilizes mutant p53 (R175H), leading to its accumulation and the subsequent promotion of cell cycle progression through the regulation of proteins like cyclin D1. This compound intervenes by disrupting the DNAJA1-mutp53 interaction, which triggers the degradation of mutp53. This leads to a decrease in cyclin D1 expression and an increase in the expression of the cell cycle inhibitor p21 (Waf1), ultimately resulting in cell growth inhibition.[1]

Caption: Proposed mechanism of action of this compound.

Quantitative Data Summary

The following table summarizes the reported in vitro quantitative data for this compound.

| Parameter | Cell Line | Value | Reference |

| IC50 (Cell Growth) | P03 (mouse pancreatic cancer) | 28 µM | [1] |

| Effective Concentration | P03, LS123 (human colon cancer) | 0-50 µM | [1] |

| Cytotoxicity Assay Range | P03 | 0-100 µM | [1] |

Experimental Protocols

Detailed methodologies for key in vitro experiments to characterize the activity of this compound are provided below.

Cell Culture and Maintenance

-

Cell Lines:

-

P03 (mouse pancreatic cancer cell line with mutant p53)

-

LS123 (human colon cancer cell line with mutant p53)

-

-

Culture Medium: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

-

Subculture: Passage cells every 2-3 days to maintain logarithmic growth.

Cell Viability Assay (MTT Assay)

This assay determines the concentration of this compound that inhibits cell growth by 50% (IC50).

-

Materials:

-

96-well plates

-

This compound stock solution (dissolved in DMSO)

-

Complete culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

-

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium. The final concentrations should range from 0 to 100 µM.[1]

-

Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.

-

Incubate the plate for 24, 48, or 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

-

Western Blot Analysis

This technique is used to measure the protein levels of mutp53, DNAJA1, cyclin D1, and p21.

-

Materials:

-

6-well plates

-

This compound

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (anti-p53, anti-DNAJA1, anti-cyclin D1, anti-p21, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

-

Protocol:

-

Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 0, 10, 25, 50 µM) for 24 hours.[1]

-

Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

Use β-actin as a loading control.

-

Co-Immunoprecipitation (Co-IP)

Co-IP is performed to verify that this compound disrupts the interaction between DNAJA1 and mutant p53.

-

Materials:

-

This compound

-

Non-denaturing lysis buffer

-

Anti-p53 or anti-DNAJA1 antibody for immunoprecipitation

-

Protein A/G magnetic beads

-

Western blot reagents

-

-

Protocol:

-

Treat cells with this compound (e.g., 25 µM) or vehicle control for 24 hours.

-

Lyse the cells with a non-denaturing lysis buffer.

-

Pre-clear the lysate with protein A/G beads.

-

Incubate the lysate with the immunoprecipitating antibody (e.g., anti-DNAJA1) overnight at 4°C.

-

Add protein A/G beads to pull down the antibody-protein complexes.

-

Wash the beads several times with lysis buffer.

-

Elute the proteins from the beads and analyze by Western blotting using an antibody against the co-immunoprecipitated protein (e.g., anti-p53).

-

Experimental Workflow

The following diagram outlines a typical experimental workflow for the in vitro characterization of this compound.

Caption: General experimental workflow for this compound.

References

Application Notes and Protocols for GY1-22 in Cancer Cell Line Studies

To the Researcher: The following document provides a template and general methodologies for conducting cancer cell line studies. The specific compound "GY1-22" could not be identified in publicly available scientific literature. Therefore, the information presented here is based on common practices in cancer drug discovery and should be adapted based on the specific characteristics of the actual compound being investigated.

Introduction

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of a novel compound, designated here as this compound, in cancer cell line studies. The protocols outlined below cover essential experiments to characterize the anti-cancer effects of this compound, including its cytotoxicity, mechanism of action, and impact on key cellular signaling pathways.

Data Presentation

Quantitative data from the described experiments should be meticulously recorded and organized for clear comparison and interpretation.

Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | Seeding Density (cells/well) | Treatment Duration (hours) | IC50 (µM) |

| Example: | ||||